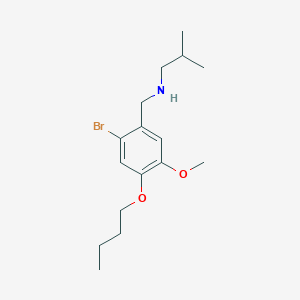![molecular formula C20H25ClN2O2 B283373 (3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine is a chemical compound that has gained a lot of attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as CEMPA, and it belongs to the class of compounds known as benzylamines. In
作用机制
The mechanism of action of CEMPA is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. CEMPA has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
CEMPA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which may be beneficial for the treatment of a range of diseases. CEMPA has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders.
实验室实验的优点和局限性
CEMPA has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has also been shown to have a range of pharmacological activities, which makes it a useful tool for investigating the mechanisms of disease. However, CEMPA also has some limitations. It is a relatively complex compound that requires careful handling and storage. It is also relatively expensive, which may limit its use in some research settings.
未来方向
There are several future directions for research on CEMPA. One area of interest is the development of CEMPA-based therapies for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the mechanisms of action of CEMPA, which may lead to the development of new therapeutic targets for the treatment of a range of diseases. Finally, there is also interest in the development of new synthesis methods for CEMPA, which may lead to more efficient and cost-effective production of the compound.
合成方法
The synthesis of CEMPA involves several steps, starting with the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with 4-(1-pyrrolidinyl)aniline in the presence of a reducing agent. The resulting intermediate is then treated with hydrochloric acid to form the final product, CEMPA. The synthesis of CEMPA is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学研究应用
CEMPA has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to have a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. CEMPA has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C20H25ClN2O2 |
|---|---|
分子量 |
360.9 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C20H25ClN2O2/c1-3-25-20-18(21)12-15(13-19(20)24-2)14-22-16-6-8-17(9-7-16)23-10-4-5-11-23/h6-9,12-13,22H,3-5,10-11,14H2,1-2H3 |
InChI 键 |
RIFAGEDURJEQIZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)N3CCCC3)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)N3CCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)

![4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)
![4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283297.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283301.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283308.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283311.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283312.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283313.png)